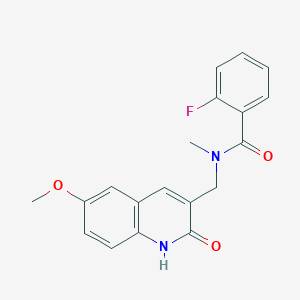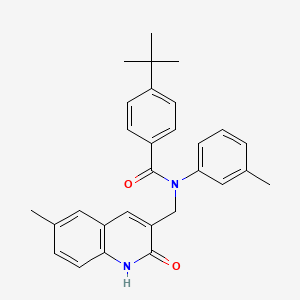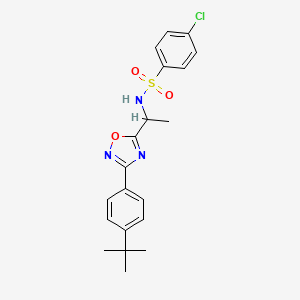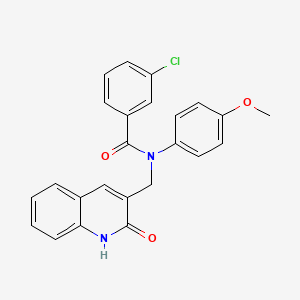
2-fluoro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-fluoro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methylbenzamide, also known as FMQB, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications. FMQB is a benzamide derivative that contains a quinoline ring and a fluorine atom at position 2.
作用机制
The mechanism of action of 2-fluoro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methylbenzamide is not fully understood, but it is believed to involve the modulation of multiple signaling pathways. In cancer research, this compound has been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in cell survival and proliferation. In Alzheimer's disease research, this compound has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in antioxidant defense and neuroprotection. In Parkinson's disease research, this compound has been shown to activate the autophagy-lysosome pathway, which is involved in the clearance of damaged proteins and organelles.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and neuroprotective activity. In cancer research, this compound has been shown to induce apoptosis and cell cycle arrest in cancer cells. In Alzheimer's disease research, this compound has been shown to reduce oxidative stress and improve cognitive function. In Parkinson's disease research, this compound has been shown to protect dopaminergic neurons from oxidative stress and improve motor function.
实验室实验的优点和局限性
The advantages of using 2-fluoro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methylbenzamide in lab experiments include its relatively simple synthesis method, its potential therapeutic applications in various diseases, and its ability to modulate multiple signaling pathways. The limitations of using this compound in lab experiments include its limited availability, its potential toxicity at high concentrations, and the need for further research to fully understand its mechanism of action.
未来方向
There are several future directions for the research of 2-fluoro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methylbenzamide, including:
1. Further investigation of its mechanism of action and signaling pathways.
2. Development of more efficient synthesis methods and large-scale production.
3. Investigation of its potential therapeutic applications in other diseases, such as diabetes and cardiovascular disease.
4. Investigation of its potential use as a diagnostic tool for cancer and other diseases.
5. Investigation of its potential use in combination with other drugs for synergistic effects.
Conclusion:
In conclusion, this compound is a novel compound that has gained attention in scientific research due to its potential therapeutic applications in various diseases. Its relatively simple synthesis method and ability to modulate multiple signaling pathways make it a promising candidate for further investigation. However, further research is needed to fully understand its mechanism of action and potential toxicity at high concentrations.
合成方法
The synthesis of 2-fluoro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methylbenzamide involves the reaction of 2-hydroxy-6-methoxyquinoline with N-methyl-4-fluorobenzamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields this compound as a white solid with a purity of over 95%. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
科学研究应用
2-fluoro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methylbenzamide has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In Alzheimer's disease research, this compound has been shown to reduce amyloid beta-induced neurotoxicity and improve cognitive function. In Parkinson's disease research, this compound has been shown to protect dopaminergic neurons from oxidative stress and improve motor function.
属性
IUPAC Name |
2-fluoro-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3/c1-22(19(24)15-5-3-4-6-16(15)20)11-13-9-12-10-14(25-2)7-8-17(12)21-18(13)23/h3-10H,11H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAJJGZLKCKAJMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC2=C(C=CC(=C2)OC)NC1=O)C(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N'-[(E)-[4-(benzyloxy)-3-ethoxyphenyl]methylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B7698388.png)



![(E)-2-methyl-N'-(4-(methylthio)benzylidene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/no-structure.png)

![2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}-N-(propan-2-yl)acetamide](/img/structure/B7698438.png)


![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzenesulfonamide](/img/structure/B7698465.png)
![N-(2-methoxy-5-{[(pyridin-4-yl)methyl]sulfamoyl}phenyl)benzamide](/img/structure/B7698472.png)
![(E)-N'-((1-(2,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)methylene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7698480.png)